acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 214061-18-4
VCID: VC3233316
InChI: InChI=1S/C59H83N17O14.C2H4O2/c1-32(2)23-42(52(84)70-41(12-7-21-64-59(61)62)58(90)76-22-8-13-47(76)57(89)66-29-49(80)81)71-50(82)39(11-5-6-20-60)69-53(85)43(24-33-14-16-36(78)17-15-33)72-56(88)46(30-77)75-54(86)44(25-34-27-65-38-10-4-3-9-37(34)38)73-55(87)45(26-35-28-63-31-67-35)74-51(83)40-18-19-48(79)68-40;1-2(3)4/h3-4,9-10,14-17,27-28,31-32,39-47,65,77-78H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H,63,67)(H,66,89)(H,68,79)(H,69,85)(H,70,84)(H,71,82)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,80,81)(H4,61,62,64);1H3,(H,3,4)/t39-,40+,41+,42+,43+,44+,45+,46+,47+;/m1./s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Molecular Formula: C61H87N17O16
Molecular Weight: 1314.4 g/mol

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

CAS No.: 214061-18-4

Cat. No.: VC3233316

Molecular Formula: C61H87N17O16

Molecular Weight: 1314.4 g/mol

* For research use only. Not for human or veterinary use.

acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid - 214061-18-4

Specification

CAS No. 214061-18-4
Molecular Formula C61H87N17O16
Molecular Weight 1314.4 g/mol
IUPAC Name acetic acid;2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Standard InChI InChI=1S/C59H83N17O14.C2H4O2/c1-32(2)23-42(52(84)70-41(12-7-21-64-59(61)62)58(90)76-22-8-13-47(76)57(89)66-29-49(80)81)71-50(82)39(11-5-6-20-60)69-53(85)43(24-33-14-16-36(78)17-15-33)72-56(88)46(30-77)75-54(86)44(25-34-27-65-38-10-4-3-9-37(34)38)73-55(87)45(26-35-28-63-31-67-35)74-51(83)40-18-19-48(79)68-40;1-2(3)4/h3-4,9-10,14-17,27-28,31-32,39-47,65,77-78H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H,63,67)(H,66,89)(H,68,79)(H,69,85)(H,70,84)(H,71,82)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,80,81)(H4,61,62,64);1H3,(H,3,4)/t39-,40+,41+,42+,43+,44+,45+,46+,47+;/m1./s1
Standard InChI Key LNFODTJRLJFLCU-JYXNCNLASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Introduction

Structural Characterization

Amino Acid Components

The peptide contains multiple amino acid residues that can be identified from its chemical name and structure:

PositionAmino AcidStereochemistryFunctional Group
C-terminalGlycineAchiralAcetic acid moiety
Adjacent to C-terminalProline(2S)Pyrrolidine-2-carbonyl
Third from C-terminalArginine derivative(2S)5-(diaminomethylideneamino)pentanoyl
Fourth from C-terminalLeucine(2S)4-methylpentanoyl
Fifth from C-terminalLysine derivative(2R)6-aminohexanoyl
Sixth from C-terminalTyrosine(2S)3-(4-hydroxyphenyl)propanoyl
Seventh from C-terminalSerine(2S)3-hydroxypropanoyl
Eighth from C-terminalTryptophan(2S)3-(1H-indol-3-yl)propanoyl
N-terminalHistidine with pyroglutamic acid(2S)3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl

Physical and Chemical Properties

General Properties

While specific experimental data for this exact compound is limited in the provided search results, general properties can be inferred based on its peptide nature and constituent amino acids:

PropertyExpected Value/Characteristic
Physical StateLikely a white to off-white solid at room temperature
SolubilityWater-soluble with potential pH-dependent solubility
Molecular WeightHigh (>1000 Daltons) based on component amino acids
Isoelectric PointDependent on side chain ionization states
StabilityPotentially sensitive to pH extremes and enzymatic degradation

The compound's behavior would be significantly influenced by the various functional groups present in its structure, including the imidazole group from histidine, indole from tryptophan, and hydroxyphenyl from tyrosine .

Stereochemical Significance

Stereochemistry plays a crucial role in the functionality of peptides. The compound has multiple stereocenters designated by (2S) and (2R) configurations. This stereochemical specificity is essential for proper three-dimensional folding, which ultimately determines biological activity. The predominance of (2S) configurations aligns with the natural L-amino acids commonly found in biological systems, while the presence of a (2R) configuration at the lysine derivative position suggests a specific design element potentially important for its function .

Synthesis and Preparation Methods

Peptide Synthesis Approaches

The preparation of such complex peptides typically employs established peptide synthesis methodologies. Based on current practices in peptide chemistry, this compound would likely be synthesized through:

  • Solid-phase peptide synthesis (SPPS), which allows for sequential addition of protected amino acids

  • Solution-phase synthesis for specific challenging segments

  • Fragment condensation approaches for joining larger segments

The synthesis would require careful consideration of protecting group strategies to prevent unwanted side reactions between the various functional groups present in amino acid side chains . The stereochemical purity of each amino acid building block would be essential to maintain the specified configurations in the final product.

Purification Challenges

The purification of such a complex peptide presents significant challenges:

Purification MethodApplication to the Compound
Reversed-phase HPLCPrimary method for final purification based on hydrophobicity
Chiral ChromatographyCritical for confirming stereochemical purity of the product
Ion-exchange ChromatographyUseful for separating based on charge differences
Size-exclusion MethodsTo remove truncation products and aggregates

Astec's research into bonded chiral stationary phases (CSPs) would be particularly relevant for confirming the stereochemical purity of this compound, as their products have shown excellent results in the analysis of natural and synthetic amino acids, including various blocked amino acids and peptides containing up to 14 amino acid residues .

Analytical Characterization Techniques

Spectroscopic Analysis

Multiple spectroscopic techniques would be employed to verify the structure and purity of this complex peptide:

  • Mass Spectrometry (MS): High-resolution MS would provide accurate molecular weight and fragmentation patterns to confirm the sequence.

  • Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (1H, 13C, COSY, TOCSY, NOESY) would elucidate the connectivity and spatial arrangement of the amino acid residues.

  • Infrared Spectroscopy (IR): Would confirm the presence of key functional groups including amide bonds, carboxylic acids, and various side chain functionalities.

  • Circular Dichroism (CD): Essential for confirming the secondary structure and stereochemical integrity of the peptide.

Chromatographic Methods

Chromatographic analysis would be critical for establishing purity and confirming structure:

TechniquePurposeRelevant Findings
Reverse-phase HPLCPurity assessmentPrimary tool for final purity determination
Chiral HPLCStereochemical analysisWould utilize CHIROBIOTIC or CYCLOBOND columns as mentioned in search results
Capillary ElectrophoresisCharge variant analysisAlternative separation technique for confirming sequence
Ion-pairing ChromatographyAnalysis of basic residuesParticularly useful for the arginine and lysine components

Amino acid chiral separations have become increasingly important over the past decade, with diverse functions and properties of enantiomeric amino acids and peptides making their separation necessary for research progress in many fields .

Synthesis Challenges and Recent Advancements

Protection Strategies

The synthesis of such a complex peptide presents significant challenges in terms of protecting group strategies. Recent advancements have improved efficiency:

Amino AcidTraditional ProtectionModern Alternatives
HistidineTrityl (Trt)N-Boc-N-im-Trt
Tyrosinetert-Butyl (tBu)2-chlorotrityl
Tryptophantert-Butoxycarbonyl (Boc)N-Allyloxycarbonyl (Alloc)
Lysine derivativetert-Butoxycarbonyl (Boc)Ivanov reagent
Arginine derivative2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)N-ω-Pmc

Modern protection strategies aim to minimize side reactions while enabling milder deprotection conditions that preserve the integrity of sensitive functional groups and stereochemical centers .

Coupling Methods

Efficient amide bond formation is critical for successful synthesis:

  • Carbodiimide-based coupling (DCC, EDC) with additives like HOBt or HOAt to minimize racemization.

  • Phosphonium and uronium-based reagents (PyBOP, HATU) for enhanced reaction rates and reduced side reactions.

  • Enzyme-catalyzed coupling for challenging segments to maintain stereochemical purity.

Recent advances in microwave-assisted peptide synthesis and flow chemistry approaches have further improved the efficiency of synthesizing such complex peptides.

Future Research Directions

Structure-Function Relationships

Future research on this compound would likely focus on:

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